N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is a complex organic compound with a unique structure that includes methoxyphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-chloroacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the acetamide group.
4-Methoxyphenyl N-(4-methylphenyl)carbamate: Contains a carbamate group instead of the sulfonamide group.
Uniqueness
N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is unique due to its combination of methoxyphenyl, methylphenyl, and sulfonamido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C23H24N2O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-17-4-8-19(9-5-17)25(31(27,28)22-14-12-21(30-3)13-15-22)16-23(26)24-18-6-10-20(29-2)11-7-18/h4-15H,16H2,1-3H3,(H,24,26) |
InChI Key |
HGQCHMPXBGPWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.